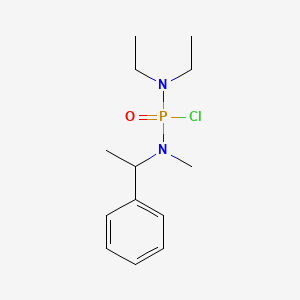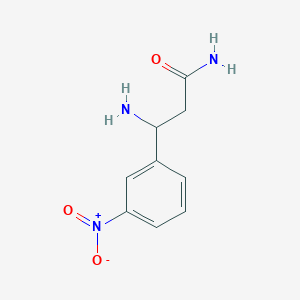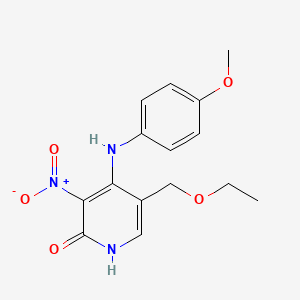
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is a complex organic compound with a unique structure that includes an ethoxymethyl group, a methoxyanilino group, and a nitropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridinone core using a nitrating agent such as nitric acid.
Attachment of the Methoxyanilino Group: This step involves a nucleophilic substitution reaction where the methoxyaniline is introduced.
Addition of the Ethoxymethyl Group: This can be done through an alkylation reaction using ethoxymethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of new functional groups replacing the methoxyanilino group.
Scientific Research Applications
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyanilino group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyanilino)-3-nitropyridin-2(1H)-one: Lacks the ethoxymethyl group.
5-(Ethoxymethyl)-3-nitropyridin-2(1H)-one: Lacks the methoxyanilino group.
5-(Ethoxymethyl)-4-anilino-3-nitropyridin-2(1H)-one: Lacks the methoxy group on the aniline.
Uniqueness
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is unique due to the presence of both the ethoxymethyl and methoxyanilino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
142893-94-5 |
|---|---|
Molecular Formula |
C15H17N3O5 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
5-(ethoxymethyl)-4-(4-methoxyanilino)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C15H17N3O5/c1-3-23-9-10-8-16-15(19)14(18(20)21)13(10)17-11-4-6-12(22-2)7-5-11/h4-8H,3,9H2,1-2H3,(H2,16,17,19) |
InChI Key |
LFVJLOOONNRJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CNC(=O)C(=C1NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


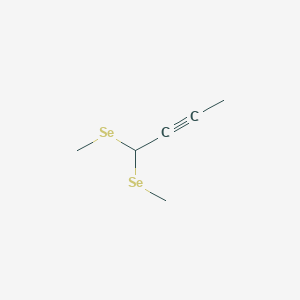
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

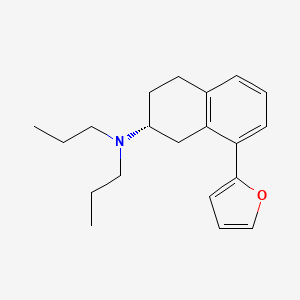

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

